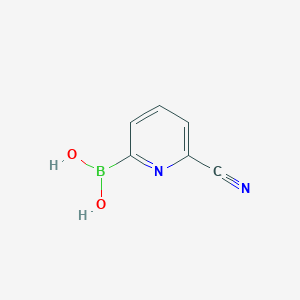

(6-Cyanopyridin-2-yl)boronic acid

Description

Contextual Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in modern synthetic chemistry due to their versatility and stability. nih.govnumberanalytics.com These compounds, characterized by a carbon-boron bond, are widely used as synthetic intermediates, reagents, and catalysts. wikipedia.org Their mild Lewis acidic nature and the electropositive character of boron are key to their reactivity. nih.gov

One of the most prominent applications of organoboron compounds, particularly boronic acids, is in the Suzuki-Miyaura cross-coupling reaction. nih.govuwindsor.ca This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. uwindsor.caresearchgate.net The mild reaction conditions and the commercial availability of a wide array of boronic acids contribute to the popularity of this method. uwindsor.ca Furthermore, the boron-containing byproducts are generally considered environmentally safer and easier to remove compared to those from other organometallic reagents. uwindsor.ca

Beyond cross-coupling reactions, organoboron compounds are crucial in hydroboration and carboboration reactions, leading to a variety of organic products like alcohols and carbonyl compounds. wikipedia.org The development of new methods for synthesizing organoboron compounds, such as photoinduced borylation, continues to expand their scope and utility in organic synthesis. nih.gov

Table 1: Key Properties of Organoboron Compounds

| Property | Description | Significance in Synthesis |

| Carbon-Boron Bond | The defining feature of organoboron compounds. wikipedia.org | Enables a wide range of chemical transformations. |

| Lewis Acidity | The boron atom can accept a pair of electrons. nih.gov | Facilitates reactions and interactions with other molecules. |

| Stability | Generally stable and can be handled in air, unlike many other organometallic reagents. numberanalytics.com | Simplifies experimental procedures and enhances safety. |

| Functional Group Tolerance | Compatible with a wide variety of functional groups. | Allows for the synthesis of complex molecules without the need for extensive protecting group strategies. |

The Pyridylboronic Acid Class: Importance as Versatile Synthons

Pyridylboronic acids are a specific class of organoboron compounds that incorporate a pyridine (B92270) ring. This feature makes them particularly valuable as synthons, or synthetic building blocks, for introducing the pyridine moiety into larger molecules. The pyridine ring is a common structural motif in a vast number of biologically active compounds, natural products, and functional materials. nih.gov

However, heteroaromatic boronic acids, including some pyridylboronic acids, can be challenging to work with due to the potential for protodeboronation—the cleavage of the carbon-boron bond by water. orgsyn.org To address this, more stable derivatives like pinacol (B44631) esters and alkali metal triolborates have been developed. orgsyn.org These derivatives often exhibit enhanced stability in air and water, facilitating their use in a broader range of reaction conditions. orgsyn.org

The versatility of pyridylboronic acids is demonstrated in their application in various palladium-catalyzed cross-coupling reactions to synthesize complex molecules, including those with applications in medicinal chemistry and materials science. researchgate.netnih.gov For instance, they are used in the synthesis of 2-arylpyridines and other substituted pyridine derivatives. claremont.edu

Strategic Importance of the (6-Cyanopyridin-2-yl)moiety in Chemical Synthesis and Functionalization

The (6-Cyanopyridin-2-yl) moiety brings together the reactivity of a boronic acid with the specific electronic and structural features of a cyanopyridine. The cyano group (-CN) is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This electronic modification can be strategically exploited in various chemical transformations.

The presence of the cyano group can impact the reactivity of the boronic acid in cross-coupling reactions and can also serve as a handle for further chemical modifications. For example, the nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a pathway to a diverse range of functionalized pyridine derivatives. nih.gov

The strategic placement of the cyano and boronic acid groups at the 2 and 6 positions of the pyridine ring provides a specific substitution pattern that is often sought after in the design of new molecules. This specific arrangement is crucial in the synthesis of targeted compounds where the precise orientation of substituents is critical for biological activity or material properties. For example, the 6-phenylpyridin-2-yl guanidine (B92328) scaffold has been identified as a starting point for the development of novel kinase inhibitors. mdpi.com

Table 2: Properties of (6-Cyanopyridin-2-yl)boronic Acid and its Pinacol Ester

| Compound | IUPAC Name | CAS Number | Molecular Formula | Purity | Physical Form |

| This compound | This compound | Not explicitly found, but related compounds are available. | C6H5BN2O2 | 95+% cymitquimica.com | Solid |

| 6-Cyanopyridine-2-boronic Acid Pinacol Ester | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile sigmaaldrich.com | 952402-79-8 sigmaaldrich.com | C12H15BN2O2 sigmaaldrich.com | 95% sigmaaldrich.com | Solid sigmaaldrich.com |

A Comprehensive Analysis of Synthetic Routes for this compound

The synthesis of this compound and its derivatives, key components in medicinal chemistry and materials science, is achieved through a variety of established and innovative methodologies. This article explores the primary synthetic pathways, including classical organometallic techniques and modern transition metal-catalyzed reactions.

Propriétés

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Applications in Organic Synthesis

Synthesis of Complex Molecular Architectures and Scaffolds

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and (6-Cyanopyridin-2-yl)boronic acid is an exemplary reagent for this purpose, particularly in the creation of biaryl and polyene systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds, and boronic acids are key substrates in this process. mdpi.comnih.gov this compound and its esters are particularly useful for synthesizing cyano-functionalized bipyridines, which are important structural motifs in functional materials and pharmaceuticals. mdpi.comresearchgate.net

Research has shown that while pyridylboronic acids can be challenging to isolate due to their instability, their corresponding boronic esters, such as the pinacol (B44631) ester of 6-cyanopyridine-2-boronic acid, are more stable and serve as effective coupling partners. researchgate.netsigmaaldrich.com These esters react with various pyridine (B92270) halides under palladium-catalyzed conditions to produce new cyanobipyridine systems. researchgate.net The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com The synthesis of heterobiaryls, including bipyridines, often relies on palladium catalysts, with ligands and bases being optimized to overcome challenges like catalyst inhibition by the bipyridine product. mdpi.comorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling for Heterobiaryl Synthesis

Boronic Acid/Ester Coupling Partner Catalyst/Conditions Product Type Reference Cyanopyridylboronic Esters Pyridine Halides Palladium Catalyst Cyanobipyridines researchgate.net Aryl Boronic Acids Aryl Halides Pd(OH)2, K3PO4 Biaryls nih.gov Pyridine Boronic Acids Bromopyridines Pd(PPh3)4, Na2CO3 Bipyridines mdpi.com 6-Halopyridin-3-yl-boronic acids Arylhalides Pd-catalysed coupling Substituted Pyridines researchgate.net

While primarily known for biaryl synthesis, the versatility of boronic acids extends to the formation of conjugated polyenes. The homocoupling of vinyl boronic acids, for instance, can be catalyzed by copper(I)-zeolites, leading to conjugated dienes. mdpi.com These dienes can subsequently participate in reactions like the Diels-Alder, allowing for the construction of highly functionalized cyclic systems in a one-pot process. mdpi.com This demonstrates the potential for boronic acids to act as precursors to conjugated frameworks beyond simple biaryls.

Boronic acids can serve as catalysts in reactions that control stereochemistry. Recent studies have shown that arylboronic acids can catalyze regio- and stereoselective N-glycosylations of various azole heterocycles, including purines. nih.gov This process works by simultaneously activating both the glycosyl donor and the acceptor, providing access to specific nucleoside analogue isomers without the need for stoichiometric activators. nih.gov This highlights the emerging role of boronic acids in facilitating complex, stereocontrolled transformations.

Enabling Late-Stage Functionalization in Complex Systems

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a critical strategy in drug discovery. The Suzuki-Miyaura coupling, utilizing boronic acids like this compound, is a prime example of a reaction well-suited for this purpose. mdpi.com Its mild reaction conditions and high functional group tolerance allow for the modification of intricate molecules without disrupting existing stereocenters or reactive groups. nih.govyoutube.com This capability is crucial for generating analogues of biologically active compounds to explore structure-activity relationships. The reaction's compatibility with aqueous media further enhances its applicability in green chemical synthesis. osti.gov

Catalytic Roles of Boronic Acids in Organic Reactions

Beyond their use as stoichiometric reagents in cross-coupling, boronic acids are increasingly recognized for their catalytic activity, particularly in promoting condensation reactions.

Arylboronic acids, especially those bearing electron-withdrawing substituents, have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. rsc.org This transformation, which typically requires harsh conditions or stoichiometric activating agents, proceeds under milder conditions in the presence of a boronic acid catalyst. orgsyn.orgnumberanalytics.com

The proposed mechanism involves the reaction of the boronic acid with the carboxylic acid to form a reactive (acyloxy)boron intermediate. rsc.orgrsc.org This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with an amine to form the amide bond, regenerating the boronic acid catalyst. rsc.org The removal of water is crucial for driving the reaction to completion. rsc.orgrsc.org The electron-deficient nature of this compound, due to the cyano and pyridyl functionalities, suggests it would be a highly effective catalyst for this transformation. rsc.org Detailed investigations have shown that boronic acids are the true catalytic species in these reactions, even when other boron compounds are used as pre-catalysts. nih.gov

Table 2: Key Aspects of Boronic Acid-Catalyzed Amidation

Feature Description Reference Catalyst Arylboronic acids, particularly those with electron-withdrawing groups. rsc.org Key Intermediate (Acyloxy)boron intermediate, formed from the boronic acid and carboxylic acid. rsc.orgrsc.org Mechanism Step The activated intermediate reacts with an amine to form the amide. nih.gov Driving Force Removal of water is essential for the reaction to proceed. rsc.orgrsc.org Substrate Scope Effective for a range of carboxylic acids and amines, though sterically hindered substrates may require harsher conditions. nih.gov

**4. St

Mechanistic Investigations and Computational Chemistry in 6 Cyanopyridin 2 Yl Boronic Acid Research

Unraveling Reaction Mechanisms through Experimental Kinetic Studies

Experimental kinetic studies are fundamental to understanding the stepwise processes of chemical reactions. For cross-coupling reactions involving (6-Cyanopyridin-2-yl)boronic acid, these investigations shed light on the sequence of events in the catalytic cycle and help identify the factors that control the reaction rate.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction's rate-determining step. By replacing an atom with its heavier isotope, changes in the reaction rate can indicate whether a bond to that atom is being formed or broken in the slowest step of the reaction.

While specific KIE studies for this compound are not extensively documented in the literature, the principles derived from studies on analogous arylboronic acids in Suzuki-Miyaura cross-coupling reactions are applicable. In these reactions, a primary ¹³C KIE is expected if the transmetalation step, involving the transfer of the cyanopyridinyl group from boron to the palladium center, is the rate-determining step. Conversely, a negligible KIE at the carbon atom of the boronic acid would suggest that another step, such as oxidative addition or reductive elimination, is rate-limiting. For electron-deficient boronic acids, it is often the transmetalation step that is the slowest in the catalytic cycle.

Table 1: Expected Kinetic Isotope Effects in Suzuki-Miyaura Coupling

| Rate-Determining Step | Expected ¹³C KIE at Boron-bound Carbon | Interpretation |

| Oxidative Addition | Near unity | C-B bond is not broken in this step. |

| Transmetalation | > 1 | C-B bond is broken in the transition state. |

| Reductive Elimination | Near unity | C-B bond has already been broken. |

This table is based on general principles of KIE in Suzuki-Miyaura reactions and serves as a predictive guide for reactions involving this compound.

In the context of Suzuki-Miyaura cross-coupling reactions, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient heteroaryl boronic acids like this compound, the transmetalation step is frequently the rate-determining step rsc.org. This is because the electron-withdrawing nature of the cyanopyridine ring reduces the nucleophilicity of the organic group being transferred to the palladium center, thus slowing down this step.

The reactive species in the transmetalation step is typically a boronate anion, formed by the reaction of the boronic acid with a base. The general catalytic cycle is depicted below:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.

Transmetalation: The cyanopyridinyl group is transferred from the boronate to the palladium complex.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

The acidity of a boronic acid, represented by its pKa value, is a critical factor influencing its reactivity in cross-coupling reactions. The formation of the more nucleophilic boronate anion is essential for the transmetalation step. The pKa of a boronic acid is influenced by the electronic nature of its substituents.

For this compound, the presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine (B92270) ring is expected to increase its Lewis acidity compared to unsubstituted phenylboronic acid. This increased acidity facilitates the formation of the boronate anion even with weaker bases. However, the electron-withdrawing nature of the ring also decreases the nucleophilicity of the cyanopyridinyl group, which can slow down the rate of transmetalation. This presents a trade-off that needs to be carefully managed by optimizing reaction conditions. The acidity of substituted phenylboronic acids has been shown to correlate with Hammett parameters, with electron-withdrawing groups lowering the pKa mdpi.com.

Table 2: Predicted Acidity of Selected Boronic Acids

| Boronic Acid | Substituent Effect | Predicted pKa |

| Phenylboronic acid | None (Reference) | ~8.8 |

| (4-Cyanophenyl)boronic acid | Electron-withdrawing | Lower than phenylboronic acid |

| This compound | Strongly electron-withdrawing | Significantly lower than phenylboronic acid |

Predicted pKa values are relative and based on established substituent effects.

Computational Modeling and Theoretical Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

DFT calculations have been widely used to model the entire catalytic cycle of the Suzuki-Miyaura reaction, providing valuable information on the geometries and energies of reactants, intermediates, transition states, and products nih.goviciq.orgresearchgate.netuab.cat. For reactions involving this compound, DFT studies can help to:

Determine the most likely reaction pathway by comparing the activation energies of different proposed mechanisms.

Visualize the three-dimensional structures of key intermediates and transition states.

Understand the role of ligands, solvents, and bases in the catalytic cycle.

DFT studies on similar systems have confirmed that the transmetalation step can indeed be the rate-determining step, and they have provided detailed insights into the structure of the transition state for this process nih.gov.

Computational methods are also employed to systematically analyze the influence of electronic and steric effects on the reactivity and selectivity of cross-coupling reactions. For this compound, the electron-withdrawing cyano group has a significant electronic effect, which, as previously mentioned, increases the acidity of the boronic acid but decreases the nucleophilicity of the cyanopyridinyl moiety.

Steric effects, related to the size and spatial arrangement of the substituents, can also play a crucial role. While the cyano group itself is sterically undemanding, the position of the boronic acid group at the 2-position of the pyridine ring can lead to steric interactions with bulky ligands on the palladium catalyst or with ortho-substituents on the coupling partner. Computational models can quantify these steric interactions and predict their impact on the reaction rate and the regioselectivity of the coupling.

Table 3: Summary of Electronic and Steric Effects

| Effect | Influence on this compound Reactivity |

| Electronic | - Increases Lewis acidity (facilitates boronate formation).- Decreases nucleophilicity of the cyanopyridinyl group (can slow transmetalation). |

| Steric | - Potential for steric hindrance with bulky ligands or substrates at the 2-position. |

Molecular Dynamics and Conformational Studies

While specific molecular dynamics (MD) simulations and detailed experimental conformational studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational preferences and dynamic behavior of this molecule can be inferred from computational studies on related substituted pyridines and phenylboronic acids. Such investigations are crucial for understanding the molecule's reactivity, its interaction with other molecules, and its solid-state packing.

The primary conformational flexibility in this compound arises from the rotation around the C2-B bond, which connects the boronic acid group to the pyridine ring. The dihedral angle defined by the atoms N1-C2-B-O1 (see figure for numbering) dictates the orientation of the boronic acid group relative to the plane of the pyridine ring.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface associated with this rotation. By systematically varying the dihedral angle and calculating the corresponding energy, a rotational energy profile can be generated. This profile typically reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them.

For substituted phenylboronic acids, it is often observed that the most stable conformation is one where the B(OH)₂ group is coplanar with the aromatic ring. This planarity is favored by π-conjugation between the vacant p-orbital of the boron atom and the π-system of the aromatic ring. However, steric hindrance from ortho substituents can force the boronic acid group out of the plane. In the case of this compound, the nitrogen atom in the pyridine ring and the cyano group at the 6-position can influence the conformational landscape through electronic and steric effects.

A hypothetical potential energy scan for the rotation around the C2-B bond in this compound might reveal two key planar conformers. In one conformer, the B-O bonds of the boronic acid group would be oriented syn-planar to the pyridine nitrogen, while in the other, they would be anti-planar. The relative energies of these conformers and the rotational barriers between them would provide insight into the molecule's dynamic behavior in solution.

Molecular dynamics simulations could further elucidate the conformational dynamics of this compound in different environments, such as in solution or within a crystal lattice. These simulations track the atomic motions over time, providing a detailed picture of the accessible conformations and the timescales of conformational changes.

Hypothetical Conformational Analysis Data

The following table presents hypothetical data that would be obtained from a computational study on the conformational preferences of this compound, illustrating the kind of information such a study would provide.

| Conformer | Dihedral Angle (N1-C2-B-O1) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Syn-planar | 0° | 0.00 | ~ 4-6 | ~ 70 |

| Anti-planar | 180° | 0.50 | ~ 30 | |

| Perpendicular | 90° | 4.50 | - | < 1 |

This hypothetical data suggests that the planar conformations are significantly more stable than the perpendicular conformation, with a slight preference for the syn-planar arrangement. The relatively low rotational barrier indicates that the boronic acid group is likely to be freely rotating at room temperature.

Future Research Trajectories and Synthetic Innovations

Advancements in Stereocontrolled Synthesis with Pyridylboronic Acids

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While the direct use of (6-Cyanopyridin-2-yl)boronic acid in asymmetric catalysis is an evolving area, advancements with analogous pyridylboronic acids highlight a promising future. A significant challenge in using 2-pyridylboron nucleophiles is their tendency to undergo rapid protodeboronation.

Rhodium-catalyzed asymmetric synthesis has shown considerable promise in overcoming these challenges. For instance, the enantioselective Rh-catalyzed addition of arylboronic acids to pyridinium salts has been reported to yield C6 addition products with high yield and enantioselectivity. nih.gov Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines provide access to enantioenriched 3-substituted piperidines. acs.org These methods showcase the potential for developing highly stereocontrolled reactions involving pyridylboronic acids.

Future research in this area will likely focus on:

Development of Novel Chiral Ligands: Designing ligands that can effectively chelate to both the metal center and the pyridyl nitrogen of this compound will be crucial for inducing high levels of stereocontrol.

Substrate Engineering: Modification of the pyridine (B92270) core or the boronic acid moiety can influence the stereochemical outcome of a reaction. For example, the introduction of a halogen can sometimes coerce unreactive pyridine boronic acids into participating in cross-coupling reactions. nih.gov

Exploration of Different Catalytic Systems: Investigating other transition metals and organocatalysts for the asymmetric transformation of pyridylboronic acids could open up new avenues for stereocontrolled synthesis.

A summary of representative asymmetric reactions involving pyridylboronic acid derivatives is presented in Table 1.

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

| Rh(I)/Chiral Diene | Allylic Arylation | Racemic allyl halides and heteroaryl boronic acids | High | researchgate.net |

| Rh(I)/Chiral Bisphosphine | Reductive Heck | Pyridine- and sp2-hybridized boronic acids | Excellent | acs.org |

| Rh(I)/BINAP | Arylation of Pyridinium Salts | Aryl boronic acids and N-alkyl nicotinate salts | High | nih.gov |

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a versatile building block like this compound, developing sustainable and environmentally benign synthetic methodologies is a key research focus.

Current efforts in this domain are centered on several key areas:

Aqueous Suzuki-Miyaura Cross-Coupling: Performing cross-coupling reactions in water instead of organic solvents is a significant step towards greener synthesis. Recent studies have demonstrated the use of natural saponins as surfactants to facilitate Suzuki-Miyaura couplings of heteroaromatic substrates, including the notoriously unstable 2-pyridyl boronic acid, in water at room temperature. rsc.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is crucial for reducing waste and cost. Palladium catalysts supported on various materials are being explored for this purpose. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in cross-coupling reactions, often under solvent-free conditions, thereby reducing energy consumption and solvent waste. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency. Integrating the synthesis and subsequent reactions of this compound into a flow process can lead to more sustainable manufacturing. researchgate.net

A comparison of traditional versus green approaches for reactions involving pyridylboronic acids is outlined in Table 2.

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Organic solvents (e.g., toluene, DMF) | Water, biodegradable solvents, or solvent-free |

| Catalyst | Homogeneous palladium catalysts | Heterogeneous, recyclable catalysts; natural surfactants |

| Energy | Conventional heating | Microwave irradiation, ambient temperature reactions |

| Process | Batch processing | Continuous flow synthesis |

Integration of this compound into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. The integration of this compound into these platforms holds significant potential for accelerating research.

Key aspects of this integration include:

Flow Chemistry: Continuous flow systems allow for the precise control of reaction parameters and can be readily automated. The synthesis of boronic acids and their subsequent use in Suzuki-Miyaura couplings have been successfully implemented in flow reactors. researchgate.net This approach is particularly beneficial for handling unstable intermediates and for scaling up reactions.

High-Throughput Experimentation (HTE): Automated platforms can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the exploration of a wide range of substrates. This is particularly valuable for developing novel applications of this compound.

Robotics and Artificial Intelligence: Advanced robotics can handle the precise dispensing of reagents and the execution of complex reaction sequences. When combined with machine learning algorithms, these systems can predict optimal reaction conditions and even design novel synthetic routes.

The workflow for integrating this compound into an automated synthesis platform would typically involve the steps outlined in Table 3.

| Step | Description |

| 1. Reagent Preparation | Solutions of this compound, coupling partners, catalysts, and bases are prepared and loaded into the automated synthesizer. |

| 2. Reaction Execution | The robotic system dispenses the reagents into reaction vials or a flow reactor according to a predefined protocol. |

| 3. In-line Analysis | Analytical techniques such as LC-MS or NMR can be integrated into the workflow to monitor reaction progress in real-time. |

| 4. Work-up and Purification | Automated purification systems can be used to isolate the desired products. |

| 5. Data Analysis | Software analyzes the results from multiple experiments to identify optimal conditions and trends. |

Exploration of Novel Reactivity Modes and Catalytic Applications

Beyond its traditional role in Suzuki-Miyaura cross-coupling, this compound is being explored for its potential in a variety of novel chemical transformations.

Emerging areas of research include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. Boronic acids can be activated by photoredox catalysts, often in the presence of a Lewis base, to form carbon-centered radicals. nih.govcam.ac.uk These radicals can then participate in a range of C-C bond-forming reactions. The application of this methodology to this compound could provide access to novel molecular scaffolds. A bio-inspired flavin photocatalyst has been shown to transform boronic acids into C-centered radicals in aqueous media. acs.org

Click Chemistry: Boronic acids can participate in "click" reactions, which are characterized by their high efficiency, mild reaction conditions, and simple work-up procedures. For example, accelerated click reactions using boronic acids have been reported in microdroplets under ambient conditions without a catalyst. rsc.org

Decarboxylative Coupling: Novel methodologies for decarboxylative Suzuki-Miyaura-type couplings have been established, allowing for the construction of biaryl architectures from (hetero)aromatic carboxylic acids and arylboronic acids. researchgate.net

Catalytic Activity of Boronic Acids: Boronic acids themselves can act as catalysts in various organic transformations. This is an area of growing interest, and exploring the catalytic potential of this compound and its derivatives could lead to the discovery of new and efficient synthetic methods.

A summary of novel reactivity modes for boronic acids is presented in Table 4.

| Reactivity Mode | Description | Potential Application for this compound |

| Photoredox-Mediated Radical Formation | Generation of a pyridyl radical from the boronic acid under visible light irradiation. | Synthesis of complex molecules through radical addition and coupling reactions. |

| Click Reactions | Participation in rapid and efficient bond-forming reactions under mild conditions. | Facile synthesis of functionalized molecules and bioconjugates. |

| Decarboxylative Coupling | Use as a coupling partner with carboxylic acids to form C-C bonds. | Access to biaryl compounds from readily available starting materials. |

| Organocatalysis | Acting as a Lewis acid or Brønsted acid catalyst. | Development of novel metal-free catalytic transformations. |

Comprehensive Mechanistic Understanding for Rational Catalyst Design

A deep understanding of the reaction mechanisms involving this compound is essential for the rational design of more efficient and selective catalysts.

Key areas of mechanistic investigation include:

The Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can play a crucial role in the catalytic cycle, for instance, by coordinating to the metal center and influencing the rate of transmetalation. mdpi.com Density Functional Theory (DFT) calculations have been employed to probe the influence of the pyridine nitrogen on the stability of intermediates and transition states. nih.gov

Transmetalation Step: The transfer of the pyridyl group from boron to the palladium center is a critical step in the Suzuki-Miyaura reaction. rsc.org Understanding the factors that govern the rate and efficiency of this step is key to optimizing the reaction. The difficulty in cross-coupling 2-pyridyl nucleophiles is often attributed to a slow rate of transmetalation and rapid protodeboronation. nih.gov

Computational Studies: DFT calculations are increasingly used to elucidate reaction mechanisms and to predict the performance of new catalysts. rsc.orgmdpi.com These studies can provide valuable insights into the electronic and steric factors that control reactivity and selectivity.

Catalyst Deactivation Pathways: Identifying the pathways by which the catalyst deactivates is crucial for developing more robust and long-lived catalytic systems.

By combining experimental and computational approaches, researchers can develop a comprehensive mechanistic picture that will guide the design of next-generation catalysts for reactions involving this compound, leading to improved yields, selectivities, and substrate scope.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (6-cyanopyridin-2-yl)boronic acid derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of arylboronic acids typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or transmetallation from organolithium intermediates. For cyanopyridine derivatives, steric and electronic effects of the nitrile group may require tailored catalysts (e.g., PdCl₂(dppf)) and anhydrous conditions to minimize hydrolysis. Post-synthetic purification via recrystallization or chromatography is critical due to boronic acid sensitivity to moisture. Monitoring reaction progress with LC-MS/MS ensures impurity control (e.g., boronic acid trimerization) .

Q. How can researchers optimize boronic acid-diol binding assays for glycoprotein analysis, and what factors affect selectivity?

- Methodological Answer : Selectivity in boronic acid-diol interactions depends on pH, buffer composition, and secondary interactions. For glycoprotein capture, use borate buffers (pH 8.5–9.5) to stabilize boronate ester formation. Surface plasmon resonance (SPR) or fluorescence quenching assays can quantify binding kinetics. Non-specific interactions (e.g., hydrophobic or ionic) can be minimized by introducing blocking agents (e.g., BSA) or using low-ionic-strength buffers .

Q. What analytical techniques are suitable for characterizing this compound and its complexes?

- Methodological Answer :

- MALDI-MS : Enables sequencing of boronic acid-modified peptides via on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB), which stabilizes boronic esters and prevents trimerization artifacts .

- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acids) in drug substances using triple quadrupole systems in MRM mode. Derivatization-free protocols reduce sample preparation time .

- ¹¹B NMR : Validates boronic acid integrity and quantifies esterification with diols in solution .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacokinetic properties in drug candidates?

- Methodological Answer : The nitrile group in this compound enhances metabolic stability by resisting oxidation. Computational modeling (e.g., DFT or molecular docking) can predict interactions with metabolic enzymes (e.g., CYP450). In vitro assays using liver microsomes or hepatocytes validate stability, while logP measurements assess membrane permeability. Substituting the cyanopyridine ring with electron-withdrawing groups may improve proteasome inhibition (e.g., bortezomib analogs) .

Q. What kinetic parameters govern the binding of this compound to cellular targets, and how can these be modulated for therapeutic applications?

- Methodological Answer : Stopped-flow fluorescence assays reveal kon values for boronic acid-diol binding, typically completing within seconds. For glucose sensing, kon follows the order D-fructose > D-glucose, correlating with thermodynamic affinity. To enhance targeting (e.g., cancer cell glycans), conjugate boronic acids to fluorophores (e.g., pyrene) for real-time imaging. Adjusting substituents on the pyridine ring modulates binding kinetics and cellular uptake .

Q. How can researchers design boronic acid-based inhibitors for enzymes like the proteasome, and what structural insights drive potency?

- Methodological Answer : Rational design involves mimicking natural substrates. For proteasome inhibitors, replace the C-terminal carbonyl of peptide aldehydes with boronic acid to form reversible covalent bonds with catalytic threonine residues. Co-crystallization studies (e.g., with yeast 20S proteasome) guide optimization of hydrogen-bonding interactions. In vitro IC₅₀ assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify inhibition .

Q. What methodologies enable high-throughput screening of this compound libraries for anticancer activity?

- Methodological Answer :

- Glioblastoma Assays : Test cytotoxicity using MTT or resazurin assays on U87MG cells. IC₅₀ values <10 μM indicate promising leads. Include bortezomib as a positive control .

- Tubulin Polymerization Assays : Measure inhibition via turbidity at 350 nm. Boronic acid analogs of combretastatin (e.g., cis-stilbene derivatives) show IC₅₀ ~20 μM by disrupting microtubule dynamics .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm programmed cell death .

Key Research Gaps

- Thermal Stability : Limited data exist on the degradation pathways of this compound under physiological conditions. Thermogravimetric analysis (TGA) could elucidate structure-stability relationships for drug formulation .

- In Vivo Imaging : Development of ¹⁸F-labeled boronic acid probes for PET imaging of glycan overexpression in tumors remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.